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molecular formula C11H10ClNO2 B1604076 2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile CAS No. 441060-95-3

2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile

Cat. No. B1604076
M. Wt: 223.65 g/mol
InChI Key: PBMDCUAGVOXBMF-UHFFFAOYSA-N
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Patent
US08835444B2

Procedure details

Acetic acid (1.3 ml, 22.36 mmol) was added to a stirred suspension of 2-(2-chloro-4-methoxyphenyl)-3-oxobutanenitrile (2.0 g, 8.94 mmol) and hydrazine hydrate (0.65 ml, 13.41 mmol) in dry toluene (25 ml). The reaction mixture was heated at reflux for 20 h. The solvent was removed in vacuo and the residue was partitioned between 2M HCl and EtOAc. The organic extract was extracted several times with 2M HCl then discarded. The acidic extract was neutralised with NaHCO3 then re-extracted 3× with EtOAc. The combined organic extracts were dried (MgSO4) and the solvent removed to give the title compound as a viscous gum. No further purification was carried out; LCMS: Rt 1.19 mins; [M+H]+ 238.1 1H NMR (400 MHz, d6-DMSO) δ 1.95 (3H, s), 3.80 (3H, s), 4.1 (2H, br m), 6.92 (1H, s), 7.10 (1H, s), 7.20 (1H, d).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C.[Cl:5][C:6]1[CH:11]=[C:10](OC)[CH:9]=[CH:8][C:7]=1[CH:14]([C:17](=O)[CH3:18])[C:15]#[N:16].[OH2:20].[NH2:21][NH2:22]>C1(C)C=CC=CC=1>[Cl:5][C:6]1[CH:11]=[C:10]([O:20][CH3:1])[CH:9]=[CH:8][C:7]=1[C:14]1[C:15]([NH2:16])=[N:21][NH:22][C:17]=1[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)C(C#N)C(C)=O
Name
Quantity
0.65 mL
Type
reactant
Smiles
O.NN
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 2M HCl and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
EXTRACTION
Type
EXTRACTION
Details
was extracted several times with 2M HCl
EXTRACTION
Type
EXTRACTION
Details
The acidic extract
EXTRACTION
Type
EXTRACTION
Details
then re-extracted 3× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)OC)C=1C(=NNC1C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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